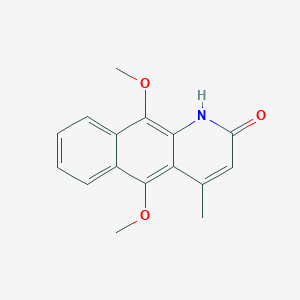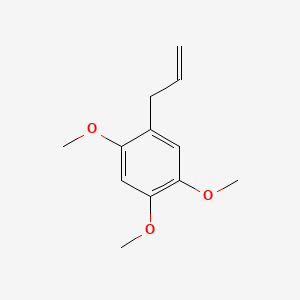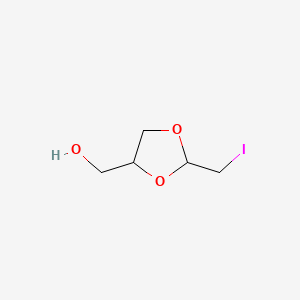
Domiodol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Domiodol is a dioxolane.
Applications De Recherche Scientifique
1. Clinical Efficacy in Chronic Obstructive Lung Disease
Domiodol has been studied for its clinical and functional effects on patients with chronic obstructive lung disease. A double-blind trial compared domiodol with S-carboxymethylcysteine (SCMC), finding both substances to have positive effects on all patients, with domiodol often acting more rapidly (Casali, Rampulla, & Rossi, 1982).
2. Treatment of Hypersecretory Bronchopneumonias
In another study, domiodol's mucolytic activity was evaluated in adult patients with acute and chronic bronchitis, and acute exacerbation of chronic hypersecretory bronchitis. Treatment with domiodol resulted in improvement in the subjective measures of ease of expectoration, severity of coughing, and sputum consistency, though no improvement in respiratory functions was observed (Finiguerra, de Martini, Negri, & Simonelli, 1981).
3. Efficacy in Laryngectomized Patients
A study conducted on laryngectomized patients with permanent tracheostomy post-laryngectomy demonstrated that domiodol treatment led to significant improvement of respiratory parameters such as cough intensity, sputum quantity, and expectoration difficulty (Antonelli, Carraro, Donati, & Garrubba, 1992).
4. Usage in Pediatric Bronchopulmonary Diseases
Domiodol has also been evaluated in children with acute infectious pulmonary diseases or acute flare-ups of chronic bronchitis. The study found significant reductions in symptoms such as cough and sputum viscosity, and improvements in spirometric measures in patients treated with domiodol (Fiocchi, Grasso, Zuccotti, Arancio, Riva, & Giovannini, 1988).
5. Pharmacological and Toxicological Studies
Domiodol's efficacy and toxicity were evaluated in various studies. It was found to increase respiratory tract excretion and reduce the viscosity of sputum in animal models. The study also observed cilio-excitatory effects without affecting experimental asthma in guinea-pigs (Kogi, Konishi, & Saito, 1983).
6. Isomeric Forms and Pharmacological Activity
The separation and comparison of cis and trans isomers of domiodol were conducted, but no significant differences in acute toxicity and effect on respiratory tract excretion were found between the isomers (Riva, Gentili, Kogi, Saito, Cantarelli, & Ravenna, 1983).
Propriétés
Numéro CAS |
61869-07-6 |
|---|---|
Formule moléculaire |
C5H9IO3 |
Poids moléculaire |
244.03 g/mol |
Nom IUPAC |
[2-(iodomethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C5H9IO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2 |
Clé InChI |
NEIPZWZQHXCYDV-UHFFFAOYSA-N |
SMILES |
C1C(OC(O1)CI)CO |
SMILES canonique |
C1C(OC(O1)CI)CO |
Autres numéros CAS |
61869-07-6 61508-55-2 |
Synonymes |
2-iodomethyl-4-oxymethyl-1,3-dioxolane 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, cis-isomer 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, trans-isomer cis,trans-4-hydroxymethyl-2-iodomethyl-1,3-dioxolane domiodol M.G. 13608 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



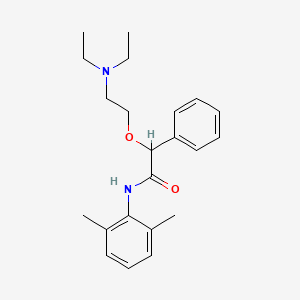
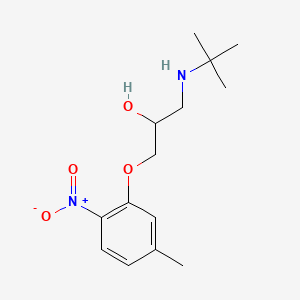
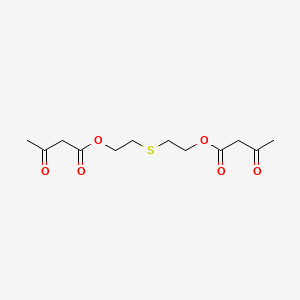
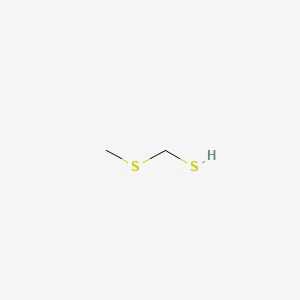
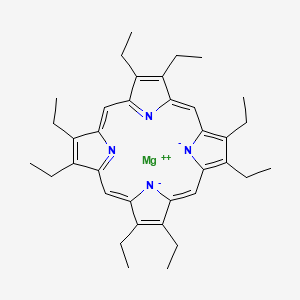
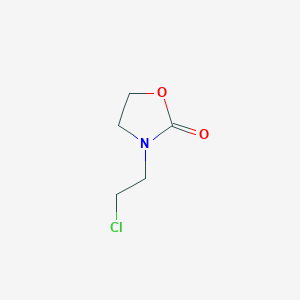
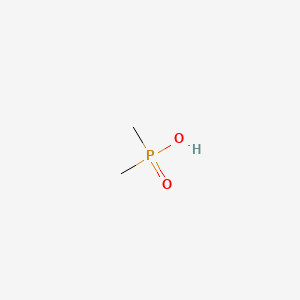
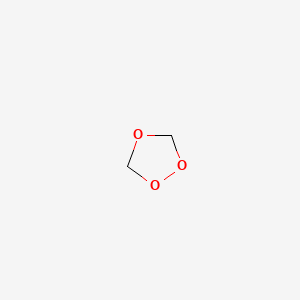
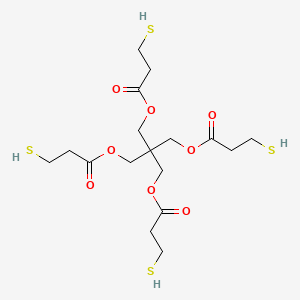

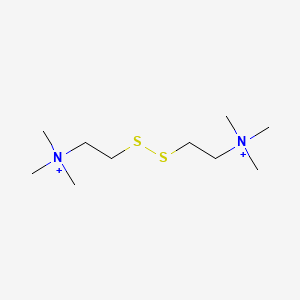
![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)
